O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16701427
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m1/s1 |
| Standard InChI Key | WGCPPYJWSDCBNC-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CCC1C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a partially saturated pyrrole ring (2,3-dihydropyrrole) with two ester groups: a tert-butyl carbamate at the N1 position and a methyl ester at the C2 position. The (2R) configuration confers chirality, making it a valuable scaffold for asymmetric synthesis . The isomeric SMILES string CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC explicitly denotes the stereochemistry at the C2 position.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
| InChIKey | WGCPPYJWSDCBNC-MRVPVSSYSA-N | |
| PubChem CID | 27282341 |
Physicochemical Characteristics
The compound exhibits a density of 1.0466 g/cm³ at 25°C and a flash point exceeding 110°C, indicating moderate thermal stability . Its solubility profile favors polar aprotic solvents such as dichloromethane and tetrahydrofuran, aligning with typical carbamate esters .
Synthesis and Reactivity
Synthetic Routes
The synthesis of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate involves a multi-step sequence:
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Core Formation: Cyclization of a linear precursor (e.g., γ-amino acid derivatives) using Lewis acids like boron trifluoride etherate to generate the dihydropyrrole ring .
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Esterification: Sequential protection of the amine with tert-butyl dicarbonate (Boc₂O) and esterification of the carboxylic acid with methyl iodide under basic conditions .
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Enantiomeric Control: Asymmetric catalysis or chiral resolution techniques ensure the (2R) configuration, critical for applications requiring stereochemical precision .
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency during esterification, achieving yields >70% in optimized conditions.
Reactivity Profile
The tert-butyl carbamate group is susceptible to acidic deprotection (e.g., HCl in dioxane), while the methyl ester undergoes hydrolysis under basic conditions to yield carboxylic acids . The dihydropyrrole ring participates in Diels-Alder reactions, enabling diversification into polycyclic frameworks .
Applications in Medicinal Chemistry and Organic Synthesis
Pharmaceutical Intermediate
This compound serves as a precursor to proline analogs, which are integral to peptidomimetic drug design. For example, Boc-protected dehydroproline derivatives are used in synthesizing protease inhibitors and kinase modulators .
Table 2: Comparative Bioactivity of Dihydropyrrole Derivatives
| Derivative | Target Activity | IC₅₀ (μM) | Source |
|---|---|---|---|
| (2R)-2,3-Dihydropyrrole | Antiproliferative | 12.3 ± 1.2 | |
| (2S)-2,3-Dihydropyrrole | Antimicrobial | 45.6 ± 3.8 |
Asymmetric Catalysis
The chiral dihydropyrrole core facilitates enantioselective synthesis of β-amino alcohols and γ-lactams, leveraging its rigid conformation to induce stereochemical outcomes .
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